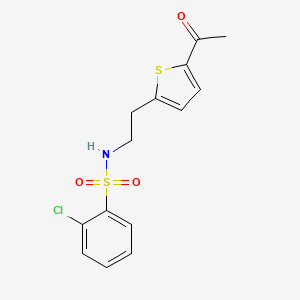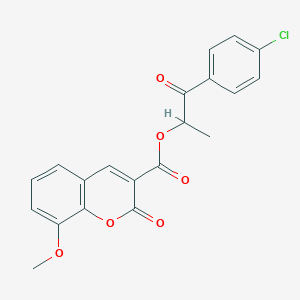
2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. In the context of the compound "2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide," we can draw parallels from the synthesis of related compounds. For instance, the synthesis of new acylthiourea derivatives, such as 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, involves the reaction of isothiocyanate with primary aromatic amines . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The characterization of these compounds typically involves techniques such as elemental analysis, NMR, and IR spectroscopy . For the compound of interest, similar analytical methods would be employed to confirm its structure. The presence of the ethylthio group and the hydroxytetrahydropyran moiety would likely influence the compound's chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the ethylthio group and the hydroxytetrahydropyran ring in the target compound would be of particular interest. For example, the ethylthio group might participate in nucleophilic substitution reactions, while the hydroxy group could be involved in condensation reactions. The specific reactivity patterns would need to be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of different substituents on the phenyl group attached to the thiourea nitrogen in acylthiourea derivatives affects their antimicrobial activity and solubility . Similarly, the physical properties of the compound "2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide" would be determined by its functional groups and overall molecular architecture.
Relevant Case Studies
While the provided papers do not directly discuss the compound "2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide," they offer insights into the synthesis and properties of structurally related benzamide derivatives. For instance, the antimicrobial properties of new acylthiourea derivatives have been tested against various bacterial and fungal strains . Additionally, the preparation and characterization of different crystalline forms of a benzamide derivative, TKS159, provide valuable information on the impact of molecular structure on physical properties . These studies could serve as a foundation for further research into the compound of interest.
科学的研究の応用
Synthesis and Structures of New Enaminones
A study explores the synthesis and structural analysis of enaminones, providing insights into their potential applications in designing new compounds with specific properties. These compounds exhibit very short intramolecular hydrogen bonds and are stabilized by weak hydrogen bonds, suggesting their utility in materials science and possibly drug design (Brbot-Šaranović et al., 2000).
Antiviral Activity of Benzamide-Based Compounds
Research on benzamide-based 5-aminopyrazoles and their derivatives shows significant antiviral activities against the H5N1 influenza virus, indicating the potential of similar benzamide compounds in antiviral drug development (Hebishy et al., 2020).
Antimicrobial Properties of Benzoylthioureas
A study on new acylthiourea derivatives demonstrates their effectiveness at low concentrations against various bacterial and fungal strains. This suggests that modifications of the benzamide structure, similar to the target compound, could be beneficial in developing new antimicrobial agents (Limban et al., 2011).
Synthesis and Biological Activities of Pyran Derivatives
Investigation into the synthesis and biological activities of fused pyran derivatives highlights their potential applications in creating compounds with desired biological activities. This research could inspire the exploration of related benzamide compounds in the synthesis of bioactive molecules (Shehab & Ghoneim, 2016).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for biological applications, the compound might interact with biological targets through its functional groups. The benzamide moiety, for instance, is found in many biologically active compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-ethylsulfanyl-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-2-20-13-6-4-3-5-12(13)14(17)16-11-15(18)7-9-19-10-8-15/h3-6,18H,2,7-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNWSFXZMMBFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

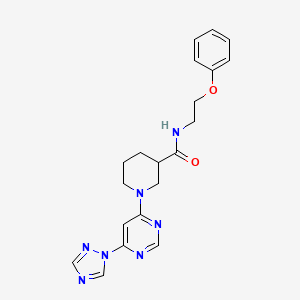
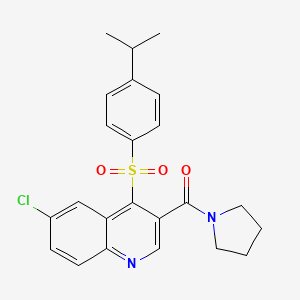

![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)


![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)
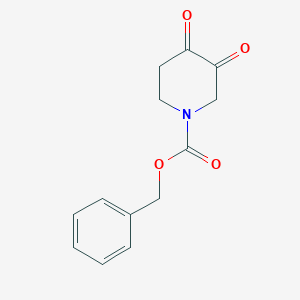
![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
